2,5-Dichloro-4-isopropoxybenzoic acid
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Overview
Description
2,5-Dichloro-4-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and an isopropoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-isopropoxybenzoic acid typically involves the chlorination of 4-isopropoxybenzoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the benzene ring. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-isopropoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield hydroquinones.
Esterification: The carboxylic acid group can react with alcohols to form esters
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of dichloroquinones.
Reduction: Formation of dichlorohydroquinones
Scientific Research Applications
2,5-Dichloro-4-isopropoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-isopropoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the isopropoxy group can influence the compound’s binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-3,5-difluorobenzoic acid: Another chlorinated benzoic acid derivative with different substitution patterns.
2,5-Dichlorobenzoic acid: Lacks the isopropoxy group, leading to different chemical and biological properties.
4-Isopropoxybenzoic acid: Lacks the chlorine atoms, resulting in different reactivity and applications
Uniqueness
Its specific substitution pattern allows for targeted chemical modifications and exploration of its biological activities .
Properties
Molecular Formula |
C10H10Cl2O3 |
---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,5-dichloro-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10Cl2O3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
SSWCGYQDGOMYPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
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